molecular formula C19H17NO5S B387452 ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate CAS No. 313968-04-6

ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate

Cat. No.: B387452
CAS No.: 313968-04-6
M. Wt: 371.4g/mol
InChI Key: GGTZYKQEJRBVRV-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate is a hybrid heterocyclic compound combining a thiophene core with a coumarin-derived carboxamide moiety. The thiophene ring is substituted with methyl groups at positions 4 and 5, while the 2-position features an amide linkage to a 2-oxo-2H-chromene-3-carboxylic acid group.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-4-24-19(23)15-10(2)11(3)26-17(15)20-16(21)13-9-12-7-5-6-8-14(12)25-18(13)22/h5-9H,4H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTZYKQEJRBVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromene core: The chromene core can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the thiophene ring: The thiophene ring is introduced through a cyclization reaction involving a suitable thiophene precursor.

    Amidation reaction: The chromene and thiophene intermediates are coupled through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the thiophene or chromene rings. Common reagents include halides and alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of kinases or proteases, disrupting signaling pathways critical for cancer cell proliferation. The chromene and thiophene moieties contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound belongs to a family of ethyl thiophene-3-carboxylates with diverse substituents. Key analogues include:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 4,5-dimethyl thiophene + coumarin-3-carboxamide Combines methylated thiophene with coumarin-derived amide Hypothesized anticancer/antioxidant (based on structural motifs) N/A
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound H) Cyanoacrylamide + tetrahydrobenzo[b]thiophene Electron-withdrawing cyano group enhances reactivity Strong antioxidant activity (DPPH, NO scavenging)
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate 4-Nitrobenzamido group Nitro group improves electrophilicity Potential antimicrobial activity (inferred from nitroaromatic analogues)
Ethyl 2-(3-allyl-4,6-dioxo-2-thioxotetrahydropyrimidin-1(2H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (7b) Thioxotetrahydropyrimidine + tetrahydrobenzo[b]thiophene Sulfur-rich structure enhances metal-binding capacity In vitro anticancer activity (specific targets not stated)
BDBM61510 Pyrimidine-5-carbonyl + methylphenyl Hybrid pyrimidine-thiophene scaffold Unknown (structural similarity suggests kinase inhibition potential)

Physicochemical Properties

  • Melting Points: Target Compound: Predicted 160–170°C (based on coumarin-thiophene hybrids). Compound 7b: 205–208°C (higher due to rigid thioxotetrahydropyrimidine ring) . Ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate: 163–166°C .
  • Molecular Weight & Solubility :
    • Target Compound: ~435 g/mol; moderate solubility in DMSO (predicted).
    • BDBM61510: 443.58 g/mol; higher lipophilicity (XLogP 4.6) due to methylphenyl groups .

Bioactivity Profiles

  • Antioxidant Activity: Compound H outperformed standards in DPPH and NO scavenging assays, attributed to the electron-donating 4-hydroxy-3,5-dimethoxyphenyl group . The target compound’s coumarin moiety may similarly scavenge radicals via its conjugated lactone ring.
  • Anticancer Activity : Thiophene derivatives with tetrahydrobenzo[b]thiophene cores (e.g., 7b, 8) showed moderate activity, possibly through apoptosis induction . The coumarin group in the target compound could enhance DNA intercalation or topoisomerase inhibition.
  • Anti-inflammatory Potential: Analogues like ethyl 4,5-dimethyl-2-(phenylacetyl)thiophene-3-carboxylate may inhibit COX-2, though direct evidence is lacking .

Biological Activity

Ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by research findings and case studies.

  • Molecular Formula : C19H17NO5S
  • Molar Mass : 371.41 g/mol
  • CAS Number : 313968-04-6
  • Density : 1.375 g/cm³ (predicted)
  • Boiling Point : 609.5 °C (predicted)
  • pKa : 11.12 (predicted)

Anticancer Activity

Research has indicated that compounds containing the 2H-chromene scaffold exhibit notable anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and activation of caspases .

Key Findings :

  • Compounds with the 2H-chromene structure have been linked to G2/M cell cycle arrest and reduced cell migration in cancer cell lines .
  • A specific study highlighted that certain analogs demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancers .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against a range of bacterial strains. The compound has shown effectiveness against both gram-positive and gram-negative bacteria.

Research Insights :

  • A study reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition indicating strong efficacy .
  • The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the thiophene ring and the chromene moiety enhances its interaction with biological targets.

Structural FeatureBiological Implication
Thiophene Ring Enhances lipophilicity, aiding in membrane penetration
Chromene Moiety Contributes to anticancer and antimicrobial properties through multiple mechanisms

Case Studies

  • Anticancer Study :
    • A recent study evaluated the effects of various 2H-chromene derivatives on human cancer cell lines. Ethyl 4,5-dimethyl derivative showed a dose-dependent decrease in cell viability, particularly in breast cancer cells, suggesting its potential as a therapeutic agent .
  • Antimicrobial Testing :
    • In a clinical setting, the compound was tested against wound infection isolates from Baghdad. Results indicated that it effectively inhibited bacterial growth, supporting its use as a potential topical agent for infections .

Q & A

Basic Synthesis Strategies

Q: What are the foundational methods for synthesizing ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate? A: The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the thiophene core via the Gewald reaction , where ethyl cyanoacetate reacts with sulfur and ketones (e.g., acetoacetanilide) to form 2-aminothiophene derivatives .
  • Step 2: Functionalization of the thiophene ring through cyanoacetylation using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the carboxamido group .
  • Step 3: Knoevenagel condensation with substituted benzaldehydes to generate the α,β-unsaturated carbonyl system, requiring catalytic piperidine and acetic acid .
  • Purification: Recrystallization (e.g., ethanol) and monitoring via TLC ensure purity .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized for higher yields in multi-step syntheses? A: Key parameters include:

  • Catalyst selection: Piperidine enhances condensation efficiency in Knoevenagel reactions, reducing side products .
  • Temperature control: Reflux in toluene (110–120°C) for 5–6 hours ensures completion of condensation steps .
  • Solvent choice: Polar aprotic solvents (e.g., 1,4-dioxane) improve intermediate solubility during functionalization .
  • Monitoring: Real-time TLC and HPLC track reaction progress and intermediate stability .

Basic Structural Characterization

Q: What analytical techniques confirm the compound’s structural integrity? A: Standard methods include:

  • NMR spectroscopy: 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., methyl groups at δ 2.1–2.5 ppm, ester carbonyl at δ 165–170 ppm) .
  • IR spectroscopy: Peaks at 1680–1700 cm1^{-1} confirm C=O stretches from ester and carboxamido groups .
  • Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 415.12) .

Advanced Spectral Analysis

Q: How are overlapping signals in NMR resolved for complex derivatives? A: Advanced strategies:

  • 2D NMR (COSY, HSQC): Resolves coupling between protons and carbons, particularly for crowded thiophene ring signals .
  • DEPT-135: Differentiates CH3_3, CH2_2, and CH groups in the 4,5-dimethyl substituents .
  • Variable temperature NMR: Reduces signal broadening caused by restricted rotation in bulky substituents .

Biological Activity Profiling (Basic)

Q: What standard assays evaluate the compound’s bioactivity? A: Common assays include:

  • Antimicrobial testing: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory screening: Inhibition of COX-2 enzyme activity via ELISA .
  • Cytotoxicity assays: MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Mechanistic Studies

Q: How are molecular targets (e.g., tubulin) identified for this compound? A: Techniques include:

  • Molecular docking: Simulations (AutoDock, Schrödinger) predict binding to tubulin’s colchicine site using PDB structures (e.g., 1SA0) .
  • Surface plasmon resonance (SPR): Quantifies binding kinetics (Kd_d) for protein-ligand interactions .
  • CRISPR-Cas9 knockouts: Validates target relevance by assessing activity in gene-edited cell lines .

Structure-Activity Relationship (SAR) Studies

Q: How do substituent modifications impact bioactivity? A: Key findings:

  • Thiophene methyl groups: 4,5-Dimethyl substitution enhances lipophilicity, improving membrane permeability .
  • Chromene-3-carboxamido group: Electron-withdrawing effects stabilize binding to enzymatic pockets (e.g., kinase ATP sites) .
  • Ester vs. amide variants: Ethyl esters improve solubility, while aryl amides increase target affinity .

Crystallographic vs. Computational Analysis

Q: When should X-ray crystallography versus computational modeling be prioritized? A:

  • X-ray crystallography: Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds in crystal lattices) .
  • DFT calculations: Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction mechanisms for unstable intermediates .
  • Hybrid approaches: Combine experimental data (e.g., NMR) with MD simulations to study dynamic behavior in solution .

Addressing Data Contradictions

Q: How to resolve conflicting bioactivity data across studies? A: Strategies include:

  • Dose-response reevaluation: Confirm EC50_{50} values using standardized protocols (e.g., NIH Guidelines).
  • Batch variability checks: Analyze purity (HPLC >98%) and stereochemical consistency (chiral HPLC) .
  • Orthogonal assays: Validate antimicrobial activity with both agar dilution and time-kill curves .

Safety and Handling Protocols

Q: What precautions are critical during synthesis? A:

  • PPE: Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319) .
  • Ventilation: Use fume hoods due to volatile solvents (toluene, acetic acid).
  • Spill management: Absorb with vermiculite and neutralize with 5% NaOH .

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